2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide
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Overview
Description
2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a sulfanyl group and a trifluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol or disulfide reacts with the triazolopyridazine intermediate.
Attachment of the Trifluorophenylacetamide Moiety: The final step involves the acylation of the intermediate with 3,4,5-trifluorophenylacetic acid or its derivatives under conditions such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyridazine rings.
Substitution: Halogenated or nitrated derivatives of the trifluorophenyl group.
Scientific Research Applications
2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can interact with enzymes and receptors, potentially inhibiting their activity. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Used in energetic materials due to its stability and high detonation performance.
Uniqueness
2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide is unique due to the combination of the triazolopyridazine core with a trifluorophenylacetamide moiety. This structural arrangement imparts distinct electronic properties and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H10F3N5OS |
---|---|
Molecular Weight |
353.32 g/mol |
IUPAC Name |
2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C14H10F3N5OS/c1-7-19-20-11-2-3-13(21-22(7)11)24-6-12(23)18-8-4-9(15)14(17)10(16)5-8/h2-5H,6H2,1H3,(H,18,23) |
InChI Key |
BWNDETUWZLWUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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